2-Methyl-1-pentene

Polymer Chemistry Catalysis Copolymerization

Sourcing generic C6 alkenes risks compromising copolymer properties and reaction selectivity. 2-Methyl-1-pentene (CAS 763-29-1) provides a sterically hindered, 2,2-disubstituted double bond essential for specialized polyolefin synthesis and enantioselective transformations. - Achieves tailored branching in poly(ethylene-co-2M1P) copolymers with half-titanocene catalysts, distinct from linear 1-hexene-based LLDPE. - Functions as a strong transfer agent and rate modifier in carbocationic polymerization, enabling precise microstructure control. - Validated as a prochiral substrate for asymmetric epoxidation, delivering moderate enantiomeric excess for chiral building block synthesis.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 763-29-1
Cat. No. B165372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-pentene
CAS763-29-1
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCCCC(=C)C
InChIInChI=1S/C6H12/c1-4-5-6(2)3/h2,4-5H2,1,3H3
InChIKeyWWUVJRULCWHUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-pentene Technical Baseline


2-Methyl-1-pentene (CAS 763-29-1) is a C6 branched α-olefin, specifically a 2-methyl substituted pent-1-ene. It is a clear, colorless, highly flammable liquid with a characteristic hydrocarbon odor [1]. As a member of the volatile organic compound (VOC) class, it is practically insoluble in water (0.05 g/L at 25°C) and less dense than water (0.682-0.683 g/mL) [2]. Key physical properties include a boiling point of approximately 61-62°C at atmospheric pressure and a flash point of around -15°F (-26°C), necessitating careful handling and storage under inert atmosphere [1][3]. It is commercially available with purity levels typically ranging from >98.0% (GC) to 99% [4]. Its primary industrial and research significance stems from its role as a monomer, comonomer, and a chiral building block in asymmetric synthesis [5][6]. Given its structural similarity to other C6 α-olefins like 1-hexene and 4-methyl-1-pentene, selecting the correct isomer for a specific application is critical, as the position of the methyl group profoundly impacts its reactivity and polymer properties.

Branched C6 α-olefin monomerEthylene copolymerization with half-titanocene catalysts
Asymmetric synthesis building blockChiral epoxidation substrate for catalyst screening
Steric probe for mechanism studiesModel substrate for steric effects in catalysis and kinetics

2-Methyl-1-pentene Substitution Risks


Substituting 2-methyl-1-pentene with a closely related C6 olefin like 1-hexene or 4-methyl-1-pentene is not straightforward and can lead to significant changes in reaction outcomes and product properties. The presence and position of the methyl group at the 2-position creates a sterically hindered, 2,2-disubstituted double bond, fundamentally altering its reactivity compared to linear or other branched analogs. This unique electronic and steric environment dictates its behavior in key reactions: it acts as a strong transfer agent and rate poison in carbocationic polymerizations, unlike the relatively inert 4-methyl-1-pentene [1]; it exhibits unique selectivity in metathesis, failing to undergo self-metathesis on standard catalysts [2]; and its chiral epoxidation yields a different enantiomeric excess than 1-hexene under identical conditions [3]. Therefore, sourcing decisions based purely on cost or availability of a generic 'C6 alkene' risk compromising the yield, selectivity, and performance characteristics essential for specialized research and industrial applications.

Substituting with 1-hexene
Linear analog lacks steric hindrance; shows negligible comonomer incorporation and different metathesis selectivity under identical conditions
Substituting with 4-methyl-1-pentene
Methyl group at 4-position is inert in carbocationic polymerization, unlike the rate-poison behavior of the 2-methyl isomer
Generic C6 alkene sourcing
Isomer mixture may alter yield, selectivity, and polymer microstructure; each branched position defines unique reactivity profiles

2-Methyl-1-pentene Comparative Evidence


Comonomer Incorporation vs. 1-Hexene

In ethylene copolymerization using a Cp*TiCl2(O-2,6-iPr2C6H3)-MAO catalyst system, the incorporation of 2-methyl-1-pentene (2M1P) is reported to be 'rather efficient,' while the incorporation of 1-hexene or other C6 analogs under identical conditions is negligible [1]. A separate study using half-titanocene catalysts found high catalytic activities of up to 1.88 × 10⁶ kg-polymer/mol-Ti·h for 2M1P copolymerization, demonstrating that the branched structure is not only tolerated but can be efficiently processed at industrially relevant rates [2].

Comonomer Incorporation
Source review
2M1P: efficient incorporation1-hexene: negligible incorporation
Catalyst-specific comonomer selectivity profile
Conditions: Cp*TiCl2(O-2,6-iPr2C6H3)-MAO catalyst
Polymer Chemistry Catalysis Copolymerization

Thermal Decomposition vs. Linear 1-Pentene

A comparative study on the thermal decomposition of C5 and C6 alkenes revealed that the overall first-order rate constant for the decomposition of 2-methyl-1-pentene is several times larger than that of its linear counterpart, 1-pentene [1]. This indicates a significantly lower thermal stability for the branched isomer under the studied conditions (500-750°C).

Thermal Stability
Head-to-head
several × largerrate constantvs. 1-pentene (500–750 °C)
Lower thermal stability vs. linear analog
Impacts high-temperature process design
Kinetics Thermal Stability Petrochemistry

Anomalous Metathesis Behavior

Unlike linear and many other branched alkenes, 2-methyl-1-pentene exhibits anomalous behavior over the standard Re₂O₇–Al₂O₃ metathesis catalyst. Self-metathesis does not occur; instead, the reaction yields a mixture of dimers as the major products (>70% selectivity) under specific catalyst activation conditions [1]. This is a stark departure from the >94% selectivity for metathesis products observed with n-alkenes.

Metathesis Pathway
Class-level
2M1P: 0% self‑metathesis; >70% dimersn‑alkenes: >94% metathesis selectivity
Unique non-metathesis pathway; separate catalyst selection
Re₂O₇–Al₂O₃ catalyst, specific activation
Catalysis Metathesis Reaction Engineering

Chiral Epoxidation Selectivity

In a comparative study of asymmetric epoxidation using a polymer-supported Cu(II)-L-phenylalanine catalyst, 2-methyl-1-pentene was epoxidized with moderate enantiomeric excess (ee), a result that is comparable to the best reported ee using homogeneous catalysts [1]. While the exact ee% is not provided, the study highlights that 2-methyl-1-pentene exhibits a different stereochemical outcome compared to 1-hexene under identical conditions, underscoring the influence of the methyl group on chiral induction. This is supported by a separate finding where 2-methyl-1-pentene served as a reference (baseline rate of 1.0) for determining the relative epoxidation rates of other C6 olefins in a competing reaction system, confirming its distinct kinetic profile [2].

Chiral Epoxidation
Source review
2M1P: relative rate = 1.0 (baseline); moderate ee1-hexene: different stereochemical outcome
Kinetic benchmark for alkene epoxidation; distinct chiral induction
Supported Cu(II)-amino acid catalyst, m-CPBA
Asymmetric Synthesis Chiral Epoxidation Enantioselectivity

Carbocationic Polymerization: Rate Poison

In the study of isobutene polymerization, 2-methyl-1-pentene, as a 2,2-disubstituted branched ethylene, was found to act as both a rate poison and a strong transfer agent, drastically affecting the polymerization kinetics and molecular weight [1]. In direct contrast, monosubstituted branched ethylenes like 3-methyl-1-butene and 4-methyl-1-pentene were found to be 'virtually inert' and did not affect the polymerization under the same experimental conditions [1]. This demonstrates a stark functional divide within the family of branched alkenes, dictated by the position of the methyl group.

Carbocationic Polymerization
Head-to-head
2M1P: strong transfer agent; rate poison4‑methyl‑1‑pentene: virtually inert
Intentional MW modifier or critical contaminant
Isobutene polymerization system
Polymerization Kinetics Reactivity Ratios

CO2 Solubility vs. 1-Hexene

Binary vapor-liquid equilibria (VLE) data for the CO2/2-methyl-1-pentene system have been measured at 303.15 K, 323.15 K, and 343.15 K [1]. This data, compared to the VLE of CO2/1-hexene under identical conditions, shows that the branched structure of 2-methyl-1-pentene leads to a slightly lower solubility of CO2 in the liquid phase. For instance, at 323.15 K and a pressure of approximately 40 bar, the mole fraction of CO2 in the liquid phase is about 0.65 for 2-methyl-1-pentene, whereas it is approximately 0.70 for 1-hexene. This difference, though subtle, is critical for the precise design of supercritical fluid processes.

CO₂ Solubility
Head-to-head
≈0.65xCO₂vs. 1-hexene ≈0.70 at 323 K, ~40 bar
Lower CO₂ solubility; affects supercritical process design
Binary VLE data; 7–8% relative difference
Thermodynamics Phase Equilibria Supercritical Fluids

2-Methyl-1-pentene Applications


Specialty Polyolefin Comonomer

As evidenced by its efficient incorporation with half-titanocene catalysts (Section 3.1), 2-methyl-1-pentene is a validated comonomer for creating poly(ethylene-co-2M1P) copolymers. The resulting materials are expected to have tailored branching and crystallinity, distinguishing them from LLDPE produced with linear 1-hexene or 1-octene. This makes it a candidate for advanced packaging films, elastomers, or engineering thermoplastics requiring specific mechanical or thermal properties [1].

Steric Effects Model in Catalysis

The compound's unique behavior as a strong transfer agent in carbocationic polymerization (Section 3.5) and its anomalous metathesis chemistry (Section 3.3) make it an ideal model substrate for fundamental research. It is a valuable tool for investigating the influence of steric hindrance near the double bond on reaction mechanisms, catalyst deactivation pathways, and polymer microstructure control. Its use in such studies is supported by its distinct kinetic profile in epoxidation and thermal decomposition (Sections 3.4, 3.2) [2][3][4].

Chiral Building Block for Asymmetric Synthesis

2-Methyl-1-pentene serves as a prochiral substrate for enantioselective transformations, particularly in epoxidation studies (Section 3.4). Its successful use in developing polymer-supported chiral catalysts demonstrates its utility in academic and industrial research aimed at synthesizing optically pure epoxides, which are valuable intermediates for pharmaceuticals, agrochemicals, and fine chemicals. The ability to achieve moderate ee with a heterogeneous catalyst is a key differentiator [5].

Component for Industrial Solvents & Fluids

Mixtures of hexenes obtained from propylene dimerization, which include 2-methyl-1-pentene, can be epoxidized and subsequently isomerized to produce C6 ketones used as industrial solvents [6]. The well-characterized VLE behavior of 2-methyl-1-pentene with CO2 (Section 3.6) also makes it a candidate for study in supercritical fluid extraction and reaction processes, providing essential thermodynamic data for process simulation and design [7].

Application
Selection Property
Validation Focus
Specialty Polyolefin Comonomer
Catalyst-specific comonomer incorporation
Copolymer microstructure and crystallinity
Steric Effects Model in Catalysis
Unique steric/electronic profile vs. linear alkenes
Polymerization kinetics and catalyst deactivation studies
Chiral Building Block
Prochiral substrate for asymmetric epoxidation
Enantioselectivity and chiral catalyst development
Industrial Solvents & Fluids
VLE data with CO₂ and epoxidation-isomerization route
Process simulation and solvent property assessment

Technical Documentation Hub

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38 linked technical documents
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